Methyl 6-aminopyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-aminopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUGGQRGURMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620741 |

Source

|

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77817-12-0 |

Source

|

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-aminopyrimidine-4-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Methyl 6-aminopyrimidine-4-carboxylate, a key heterocyclic building block, has emerged as a cornerstone in contemporary medicinal chemistry. Its strategic placement of an amino group and a methyl ester on the pyrimidine scaffold provides two versatile reaction handles for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties and strategic importance to detailed synthetic methodologies and its application in the development of novel therapeutics. We will dissect the chemical logic behind its synthesis, provide a field-proven experimental protocol, and illustrate its role as a pivotal intermediate in drug discovery programs, particularly in the synthesis of targeted protein degraders and anti-infective agents.

Physicochemical Properties and Identification

This compound is a solid compound at room temperature, whose identity is confirmed by its unique chemical identifiers and physical properties.[1][2] A summary of its key characteristics is presented below for ease of reference in a research setting.

| Property | Value | Reference |

| CAS Number | 77817-12-0 | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

| InChI Key | URSUGGQRGURMAM-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC(N)=NC=N1 | [3] |

Strategic Significance in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of essential biological molecules like the nucleobases thymine, cytosine, and uracil.[4] This inherent biological relevance has propelled decades of research into pyrimidine derivatives, which are integral to numerous approved drugs.[4]

This compound is particularly significant due to its bifunctional nature. The 6-amino group serves as a potent nucleophile or a hydrogen bond donor, while the 4-carboxylate group can be readily converted into amides, offering a robust anchor point for linking different molecular fragments.[4] This "plug-and-play" characteristic makes it an ideal starting material for building libraries of compounds for high-throughput screening and lead optimization. Its classification by chemical suppliers as a "Protein Degrader Building Block" underscores its value in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which require modular scaffolds to link a target-binding ligand to an E3 ligase ligand.

Synthesis Strategy and Retrosynthetic Analysis

The synthesis of substituted pyrimidines can be approached in two primary ways: constructing the ring from acyclic precursors or modifying a pre-existing pyrimidine core.[5] For this compound, modification of a commercially available, halogenated pyrimidine is often the most efficient and scalable strategy in a drug discovery setting.

A plausible retrosynthetic analysis begins by disconnecting the C6-amino bond, identifying a key intermediate such as Methyl 6-chloropyrimidine-4-carboxylate. This intermediate can be derived from commercially available dichloropyrimidines or synthesized through established pyrimidine ring-forming reactions.

The forward synthesis, therefore, hinges on a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the pyrimidine ring and the carboxylate group facilitates the displacement of the chloro substituent at the C6 position by an ammonia equivalent.

Detailed Synthetic Protocol

This protocol describes a robust method for synthesizing this compound from a chloropyrimidine precursor. The procedure is based on established methodologies for analogous transformations.[6][7]

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq)

-

Ammonium Hydroxide (28-30% solution, 10-20 eq)

-

1,4-Dioxane or THF (as solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: In a pressure-rated sealed vessel, dissolve Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in 1,4-dioxane (approx. 0.2 M concentration).

-

Rationale: Dioxane is an excellent solvent for the starting material and is miscible with the aqueous ammonium hydroxide, ensuring a homogeneous reaction mixture. A sealed vessel is crucial to contain the ammonia gas that evolves upon heating.

-

-

Addition of Reagent: Add a significant excess of aqueous ammonium hydroxide (10-20 eq) to the solution.

-

Rationale: A large excess of the nucleophile (ammonia) is used to drive the reaction to completion and minimize potential side reactions.

-

-

Reaction: Seal the vessel tightly and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heating is required to overcome the activation energy of the SNAr reaction. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential degradation.

-

-

Workup - Cooling and Concentration: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess ammonia.

-

Extraction: To the resulting residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Rationale: The aqueous washes remove inorganic salts and any remaining water-soluble impurities. The bicarbonate wash ensures any acidic impurities are neutralized.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography is essential to remove unreacted starting material and any non-polar byproducts, yielding the final product with high purity.

-

-

Characterization: Combine the pure fractions, concentrate under vacuum, and dry to a constant weight to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Application as a Core Scaffold in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. The amino and ester groups serve as orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of chemical space around the pyrimidine core. A prime example is its use in synthesizing 6-aminopyrimidine-4-carboxamides, which have shown promise as antitubercular agents.[7][8]

The general workflow involves two key transformations:

-

Amide Bond Formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

-

N-Functionalization: The 6-amino group can be alkylated, acylated, or used in coupling reactions to introduce various substituents.

This modular approach enables the rapid generation of diverse compound libraries, which is a critical strategy in modern drug discovery for identifying hits and optimizing them into clinical candidates.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, coupled with robust and scalable synthetic routes, makes it an invaluable starting point for developing novel therapeutics. The dual functionality of the amino and ester groups provides the necessary handles for systematic structure-activity relationship (SAR) studies. As therapeutic strategies evolve, particularly with the rise of complex modalities like protein degraders, the demand for such versatile, high-quality building blocks will undoubtedly continue to grow, cementing the role of this compound in the future of drug discovery.

References

-

Chibale, K., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available at: [Link]

-

Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. Available at: [Link]

-

InterBioScreen Ltd. (n.d.). This compound 97%. InterBioScreen. Available at: [Link]

-

Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]

-

Various Authors (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pierre, F., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link]

-

Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

- CN102516182B (2014). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.

Sources

- 1. 77817-12-0 this compound AKSci 2200AC [aksci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 77817-12-0|this compound| Ambeed [ambeed.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

"Methyl 6-aminopyrimidine-4-carboxylate" basic properties

An In-Depth Technical Guide to Methyl 6-aminopyrimidine-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its substituted pyrimidine core is a recurring motif in a multitude of biologically active compounds, prized for its ability to engage in specific hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 77817-12-0) is a stable, solid organic compound at room temperature, typically appearing as an off-white powder.[1][2] The molecule integrates an electron-rich aminopyrimidine ring with a methyl ester functional group, creating a versatile scaffold for chemical diversification. Its structure is foundational for creating libraries of compounds aimed at exploring structure-activity relationships (SAR).

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 77817-12-0 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Solid, Off-white Powder | [1] |

| Purity | Typically ≥97% | [1][2] |

| Synonyms | 6-Amino-4-pyrimidinecarboxylic acid, methyl ester | [1] |

| InChI Key | URSUGGQRGURMAM-UHFFFAOYSA-N | [1] |

| Storage | Room Temperature, in a dry, well-ventilated place | [2][3] |

Molecular Structure

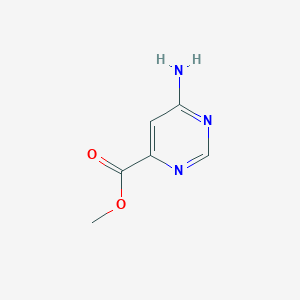

The structural arrangement of the amino group and the methyl carboxylate on the pyrimidine ring provides two key points for chemical modification, making it a valuable intermediate in multi-step syntheses.

Caption: 2D Structure of this compound.

Spectral Analysis: A Predictive Overview

While detailed spectral data for this specific compound is not broadly published, its structure allows for a confident prediction of its key spectral characteristics based on well-established principles and data from analogous structures.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The two aromatic protons on the pyrimidine ring would appear as singlets or doublets in the 7.0-9.0 ppm region. The protons of the amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon spectrum would reveal six unique signals. The most downfield signal would correspond to the carbonyl carbon of the ester (approx. 165 ppm). The four carbons of the pyrimidine ring would resonate in the aromatic region (approx. 110-160 ppm), and the methyl carbon of the ester would appear upfield (approx. 53 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the ester.[4] The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹.[4]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to its molecular weight, 153.14.

Synthesis and Purification

This compound is not typically isolated from natural sources but is produced via synthetic organic chemistry. A common and efficient strategy involves the selective nucleophilic aromatic substitution (SₙAr) on a di-substituted pyrimidine precursor. The rationale behind this approach is the high reactivity of halogens (especially chlorine) at the C4 and C6 positions of the pyrimidine ring towards nucleophilic displacement.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Causality: This protocol utilizes the differential reactivity of the chloro-substituents on the pyrimidine ring. The C6 position is often more susceptible to nucleophilic attack than the C2 position. The subsequent dechlorination via catalytic hydrogenation is a standard and clean method for removing the remaining chloro group without affecting the other functionalities.

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or isopropanol.

-

Amination: Cool the solution to 0 °C in an ice bath. Add a solution of ammonia in an organic solvent or aqueous ammonium hydroxide (2.0-3.0 eq.) dropwise while stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup (Amination): Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-amino-2-chloropyrimidine-4-carboxylate.

-

Dechlorination: Dissolve the crude intermediate in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously at room temperature.

-

Workup (Hydrogenation): After the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Derivatization

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective modifications, making it a cornerstone intermediate for building molecular complexity. It is frequently employed in the synthesis of pyrimidine carboxamides, a class of compounds with significant therapeutic interest, particularly in anti-tubercular drug discovery.[6][7]

Caption: Key derivatization pathway from ester to amide.

Experimental Protocol: Ester Hydrolysis and Amide Coupling

Trustworthiness: This two-step, one-pot or sequential protocol is a self-validating system widely used in medicinal chemistry. The hydrolysis is a clean conversion, and modern coupling reagents like HATU are highly efficient, minimizing side reactions and ensuring high yields of the desired amide product.[8]

-

Ester Hydrolysis: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio). Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir the reaction at room temperature until TLC or LC-MS analysis indicates complete conversion to the carboxylic acid.[7][8]

-

Acidification: Carefully acidify the reaction mixture to approximately pH 3-4 with 1N HCl. Extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 6-aminopyrimidine-4-carboxylic acid, which can often be used directly in the next step.

-

Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq.). Stir the mixture for 10-20 minutes at room temperature to activate the carboxylic acid.[8]

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated mixture.

-

Reaction and Workup: Stir the reaction at room temperature for several hours until completion. Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the final amide product by flash column chromatography or preparative HPLC.

Applications in Drug Discovery and Chemical Biology

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in forming critical hydrogen bonds with protein targets.

-

Anti-Infective Agents: The core structure is integral to numerous compounds investigated for anti-tubercular activity.[6][7] Researchers synthesize libraries of 6-aminopyrimidine-4-carboxamides to probe the SAR and optimize potency against Mycobacterium tuberculosis.[6][7]

-

Oncology: Pyrimidine derivatives are foundational to many kinase inhibitors and other anti-cancer agents, where the nitrogen atoms of the ring act as key hydrogen bond acceptors in the ATP-binding pocket of kinases.[6]

-

Protein Degradation: The compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] In this context, it can serve as a versatile linker component or part of the warhead that binds to the target protein of interest, facilitating its degradation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related aminopyrimidines provides a reliable basis for safe handling procedures.

-

Hazard Classification: Analogous compounds are often classified as causing skin and eye irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[11] Seek medical attention if irritation persists.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its structural simplicity, coupled with its versatile and predictable reactivity, provides a robust platform for the synthesis of complex molecular architectures. For researchers in drug discovery, understanding the core properties and reaction workflows associated with this building block is essential for the efficient development of next-generation therapeutics.

References

- CymitQuimica. (n.d.). This compound.

- HD-Chemicals. (n.d.). This compound, min 97%, 1 gram.

- Mokgautsi, N., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content.

- The Royal Society of Chemistry. (2019).

- Chibale, K., et al. (2016).

- Sigma-Aldrich. (2023). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Mokgautsi, N., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.

- TCI Chemicals. (2022). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.

- Thermo Fisher Scientific. (2023). Safety Data Sheet.

- LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). Methyl 2-aminopyridine-4-carboxylate 97 6937-03-7.

- PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.

- BLD Pharm. (n.d.). 1592622-42-8|Methyl 4-amino-6-methylpyrimidine-5-carboxylate.

- MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.

- ACS Publications. (2016).

- NIH. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

- ResearchGate. (2011). Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids.

- MedChemExpress. (n.d.). Methyl pyrimidine-4-carboxylate (Pyrimidine-4-carboxylicacidmethylester).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Methyl 6-aminopyrimidine-4-carboxylate: A Technical Guide for the Research Scientist

Executive Summary

Methyl 6-aminopyrimidine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and the versatile pyrimidine core makes it a sought-after intermediate for synthesizing complex molecular architectures. This guide provides an in-depth examination of its chemical structure, a robust, field-proven synthetic protocol, and a detailed framework for its structural characterization using contemporary spectroscopic techniques. The causality behind experimental choices is elucidated to empower researchers in their synthetic and analytical endeavors. This document is intended for chemical researchers, drug development scientists, and professionals requiring a technical understanding of this important compound.

The Pyrimidine Core: A Privileged Scaffold in Chemistry

The pyrimidine ring system is a cornerstone of biology, most notably forming the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has established pyrimidine derivatives as "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules with potent therapeutic activities, including anti-tubercular, anti-malarial, and anti-cancer properties.[2]

This compound (CAS No. 77817-12-0) emerges as a particularly valuable derivative. It serves as a versatile precursor, with its functional groups providing orthogonal handles for chemical modification. The amino group can readily participate in amide couplings or nucleophilic aromatic substitutions, while the methyl ester is a precursor for amides, hydrazides, or can be hydrolyzed to the corresponding carboxylic acid.[1] Its role as a key intermediate in the synthesis of novel protein degraders and anti-tubercular agents underscores its significance in contemporary research.[2]

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by a pyrimidine ring substituted with an amino group at the C6 position and a methyl carboxylate group at the C4 position.

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Methyl 6-aminopyrimidine-4-carboxylate

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and molecular biology, the exploration of novel small molecules is a journey into uncharted territory. Methyl 6-aminopyrimidine-4-carboxylate, a compound of interest, currently stands as an enigma, with its precise mechanism of action yet to be fully elucidated. This technical guide, therefore, deviates from a declarative exposition of a known pathway. Instead, it serves as a comprehensive roadmap for the modern researcher, a meticulously structured investigation into the potential mechanisms of action of this intriguing aminopyrimidine derivative.

Drawing upon the extensive body of research into the broader class of aminopyrimidines, this document will synthesize established principles of medicinal chemistry and molecular pharmacology to propose and critically evaluate plausible biological targets and signaling cascades. We will delve into the established roles of the aminopyrimidine scaffold as a privileged structure in kinase inhibition, its emerging potential in antimicrobial applications, and its capacity to modulate other critical cellular processes.

This guide is designed not as a static repository of facts, but as a dynamic experimental framework. It is a call to action for the scientific community to systematically dissect the molecular interactions of this compound, providing the theoretical underpinnings and practical protocols to transform speculation into validated scientific knowledge. We invite you, our fellow researchers, to join us in this intellectual endeavor, to apply the principles and methodologies outlined herein, and to collectively illuminate the therapeutic potential that may lie dormant within this molecule.

Section 1: The Aminopyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of numerous biological processes, forming the backbone of nucleobases in DNA and RNA.[1] Its synthetic accessibility and diverse chemical reactivity have made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] The 2-aminopyrimidine moiety, in particular, is a recurring feature in a multitude of pharmacologically active agents, demonstrating a remarkable capacity for molecular recognition.[3]

Derivatives of the aminopyrimidine core have been successfully developed as potent and selective inhibitors of various enzyme families, most notably protein kinases.[2] The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating tight binding to the ATP-binding pocket of kinases.[4] This has led to the development of several clinically approved kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]

Furthermore, the aminopyrimidine scaffold has been explored for its antimicrobial properties.[3] The structural diversity that can be achieved through substitution on the pyrimidine ring allows for the fine-tuning of activity against a range of bacterial and fungal pathogens.[6]

Given this precedent, our investigation into the mechanism of action of this compound will be guided by the hypothesis that it is likely to interact with one or more of the established target classes for this chemical family.

Section 2: Postulated Mechanisms of Action and Experimental Validation

The lack of direct experimental data on this compound necessitates a hypothesis-driven approach to elucidating its mechanism of action. Based on the known activities of structurally related aminopyrimidine derivatives, we propose three primary avenues of investigation:

-

Protein Kinase Inhibition: The most probable mechanism of action, given the prevalence of aminopyrimidines as kinase inhibitors.

-

Antimicrobial Activity: A plausible alternative, considering the documented antimicrobial effects of various pyrimidine derivatives.

-

Novel Target Engagement: The possibility that this specific compound interacts with a less common or entirely new biological target.

Hypothesis 1: Inhibition of Protein Kinases

The aminopyrimidine core is a well-established hinge-binding motif for a multitude of protein kinases.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Several aminopyrimidine derivatives have been identified as potent inhibitors of kinases such as Lck, IKK2, EGFR, and p70S6K/Akt.[3][7][8][9]

Proposed Signaling Pathway Perturbation:

Caption: Proposed kinase inhibition by this compound.

Experimental Workflow for Validation:

Caption: Experimental workflow for validating kinase inhibition.

Detailed Experimental Protocols:

Protocol 2.1.1: Broad-Panel Kinase Inhibition Assay

-

Objective: To identify potential kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) offering a broad panel of recombinant human kinases (e.g., >400 kinases).

-

Prepare a stock solution of this compound in DMSO.

-

Submit the compound for single-concentration screening (typically 1-10 µM) against the kinase panel.

-

The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure substrate phosphorylation.

-

Results are expressed as percent inhibition relative to a vehicle control.

-

-

Data Interpretation: Kinases exhibiting significant inhibition (e.g., >50%) are considered primary "hits" for further investigation.

Protocol 2.1.2: IC₅₀ Determination for Lead Kinase Targets

-

Objective: To determine the potency of this compound against identified kinase hits.

-

Methodology:

-

For each hit kinase, perform a dose-response assay.

-

Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions) in assay buffer.

-

Incubate the kinase, substrate, and ATP with the compound dilutions.

-

Measure kinase activity at each concentration.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

-

Data Interpretation: A lower IC₅₀ value indicates higher potency.

Protocol 2.1.3: Cellular Proliferation Assay (MTT/MTS Assay)

-

Objective: To assess the effect of this compound on the viability of cancer cell lines known to be dependent on the identified target kinases.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to the wells and incubate to allow for the formation of formazan.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of viable cells relative to a vehicle-treated control.

-

-

Data Interpretation: A dose-dependent decrease in cell viability suggests antiproliferative activity.

Hypothesis 2: Antimicrobial and Antifungal Activity

The pyrimidine scaffold is present in numerous natural and synthetic antimicrobial agents.[3] Certain pyranopyrimidine carboxylates have demonstrated antibacterial and antifungal activity.[10] Therefore, it is plausible that this compound may exert its biological effects through the disruption of microbial cellular processes.

Experimental Workflow for Validation:

Caption: Experimental workflow for validating antimicrobial activity.

Detailed Experimental Protocols:

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Data Interpretation: A low MIC value indicates potent antimicrobial activity.

Protocol 2.2.2: Membrane Permeability Assay (SYTOX Green Uptake)

-

Objective: To determine if the compound disrupts the integrity of the microbial cell membrane.

-

Methodology:

-

Wash and resuspend microbial cells in a suitable buffer.

-

Add the membrane-impermeable fluorescent dye SYTOX Green to the cell suspension.

-

Add the compound at its MIC or a multiple of the MIC.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. A known membrane-disrupting agent (e.g., melittin) should be used as a positive control.

-

-

Data Interpretation: An increase in fluorescence indicates that the compound has permeabilized the cell membrane, allowing the dye to enter and bind to nucleic acids.

Section 3: Data Synthesis and Future Directions

The elucidation of the mechanism of action of this compound will require a systematic and multi-faceted approach. The experimental workflows outlined in this guide provide a robust framework for this investigation.

Quantitative Data Summary:

| Parameter | Description | Significance |

| Kinase IC₅₀ | Concentration of the compound required to inhibit 50% of the activity of a specific kinase. | Measures the potency of the compound as a kinase inhibitor. |

| Cellular EC₅₀ | Concentration of the compound that gives a half-maximal response in a cellular assay (e.g., proliferation). | Indicates the potency of the compound in a biological context. |

| MIC | Minimum Inhibitory Concentration against a specific microorganism. | Quantifies the antimicrobial potency of the compound. |

| MBC/MFC | Minimum Bactericidal/Fungicidal Concentration. | Differentiates between static and cidal antimicrobial activity. |

Should initial screening reveal promising activity in a particular area, further in-depth studies will be warranted. For instance, if the compound is identified as a potent kinase inhibitor, subsequent investigations should focus on its selectivity profile across the kinome, its mode of binding (e.g., ATP-competitive), and its effects on downstream signaling pathways in relevant cellular models. In vivo studies in appropriate animal models would then be the logical next step to assess therapeutic efficacy.

Conversely, if the compound demonstrates significant antimicrobial activity, efforts should be directed towards identifying its specific microbial target, understanding its spectrum of activity, and evaluating its potential for resistance development.

It is also conceivable that this compound may not fall neatly into these established categories. In such a scenario, unbiased target identification approaches, such as chemical proteomics or genetic screens, may be necessary to uncover a novel mechanism of action.

This technical guide is intended to be a living document, to be updated and refined as new data emerges. The journey to understand the molecular intricacies of this compound is just beginning, and it is a journey that holds the promise of new scientific insights and potentially new therapeutic avenues.

References

- A, A., B, C., D, E., & F, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Current Research in Science and Technology, 10(08), 1-8.

-

Abdel-Maksoud, M. S., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(1), 234. [Link]

- Burchat, A., et al. (2002). Discovery of A-770041, a potent and selective IKK2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(15), 2023-2026.

- Kumar, D., et al. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-128.

-

Luo, Y., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5809. [Link]

-

Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

- Mphahlele, M. J., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Journal of the Serbian Chemical Society, 86(1), 47-60.

- Niles, A. L., et al. (2007). A-770041, a potent and selective IKK-2 inhibitor, reduces inflammation in a murine model of septic shock. European Journal of Pharmacology, 563(1-3), 230-238.

-

Norman, M. H., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase (Lck): synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(18), 5649-5663. [Link]

-

Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. [Link]

-

Singh, J., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

-

Tadesse, S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

Van der Westhuyzen, C. W., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9673-9687. [Link]

-

Xiao, Y., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128352. [Link]

- Yang, J., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2895-2898.

-

Yaseen, G., et al. (2017). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 22(1), 154. [Link]

-

Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. [Link]

-

Crawford, T. D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry, 57(8), 3484-3499. [Link]

-

G, S., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

-

Nagashree, S., et al. (2013). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Journal of Chemistry, 2013, 890195. [Link]

-

ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]

Sources

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Methyl 6-aminopyrimidine-4-carboxylate

Foreword: The Pyrimidine Scaffold and the Modern Screening Imperative

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry. As a core component of nucleobases in DNA and RNA, its derivatives are predisposed to interact with a vast array of biological macromolecules.[1] This inherent bio-compatibility has led to the development of numerous pyrimidine-containing drugs with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] Our subject, Methyl 6-aminopyrimidine-4-carboxylate (CAS: 77817-12-0), represents a foundational starting point—a simple, yet versatile, chemical entity.[4] Its aminopyrimidine core is a well-established hinge-binding motif for protein kinases, making it a prime candidate for kinase inhibitor development.[5][6]

However, to assume a single line of inquiry would be to ignore the vast therapeutic potential of the scaffold. A robust, unbiased, and systematic screening strategy is not merely an academic exercise; it is a crucial first step in drug discovery to efficiently identify and validate therapeutic potential while minimizing resource expenditure on non-viable pathways.

This guide provides a comprehensive, field-proven framework for the biological activity screening of this compound. We will move beyond a simple list of assays and instead construct a logical, tiered screening cascade . This approach is designed to be a self-validating system, ensuring that each step provides the necessary confidence to proceed to the next, more resource-intensive stage of investigation. We will detail the causality behind experimental choices, provide actionable protocols, and illustrate the decision-making workflows essential for navigating the complex path from a starting molecule to a promising lead candidate.

Section 1: The Guiding Philosophy - A Tiered Screening Cascade

Modern drug discovery is a process of systematic risk reduction. It is inefficient and cost-prohibitive to conduct exhaustive studies on a new chemical entity from the outset. Instead, we employ a screening cascade—a sequential series of experiments designed to triage compounds, confirming activity and eliminating false positives or undesirable candidates at each stage.[7][8] The primary objective is to enable swift, data-driven decisions.[7]

Our cascade is structured into three primary phases:

-

Primary Screening (Hit Discovery): Broad, high-throughput assays designed to test many biological hypotheses simultaneously and identify initial "hits."[9][10]

-

Secondary Screening (Hit-to-Lead Triage): Orthogonal assays to confirm primary hits, establish dose-dependency, and begin to delineate the mechanism of action.[11][12]

-

Tertiary Profiling (Lead Characterization): In-depth, cell-based functional assays and selectivity profiling to validate the biological hypothesis and confirm the therapeutic potential of the most promising compounds.

Caption: A generalized screening cascade for a novel chemical entity.

Section 2: Phase 1 - Casting a Wide Net with Primary HTS

The goal of primary screening is to efficiently survey the broad biological landscape for our compound. Given the privileged nature of the pyrimidine scaffold, we will initiate three parallel screens targeting the most probable activities: anticancer, kinase inhibition, and antimicrobial effects.[13][3][6]

Foundational Cytotoxicity Screening

Expertise & Rationale: Before assessing any specific mechanism, it is imperative to determine the compound's general effect on cell viability. This provides a crucial therapeutic window; a compound that kills cancer cells at 1 µM but also kills healthy cells at 1.1 µM has limited therapeutic potential. We screen against a panel of cancer cell lines from diverse tissue origins and include a non-cancerous cell line (e.g., human fibroblasts) to establish a preliminary selectivity index. The MTT assay is a robust, cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[14][15]

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentration dilutions in cell culture medium.

-

Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Sample Cytotoxicity Profile

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 12.5 |

| A549 | Lung Cancer | 25.1 |

| HCT116 | Colon Cancer | 18.9 |

| BJ | Normal Fibroblast | > 100 |

Broad Kinase Panel Screening

Expertise & Rationale: The 2-aminopyrimidine motif is a canonical "hinge-binding" fragment that anchors inhibitors into the ATP-binding pocket of many protein kinases.[5][16] Kinases are critical regulators of cell signaling and are among the most validated targets in oncology.[6] A broad, single-concentration kinase panel screen is the most efficient method to identify potential kinase targets from the ~500 human kinases. A concentration of 10 µM is typically used to maximize the chances of detecting moderate-affinity interactions.

Methodology: In Vitro Kinase Inhibition Assay

This is typically performed as a fee-for-service by specialized vendors. The methodology generally involves:

-

Assay Principle: A fluorescence- or luminescence-based assay that measures either ATP consumption or substrate phosphorylation.

-

Execution: The target kinase, its specific substrate, and ATP are incubated with the test compound (at 1 or 10 µM).

-

Readout: The signal is measured and compared to positive (no inhibitor) and negative (no kinase) controls.

-

Data: Results are reported as Percent Inhibition relative to the positive control.

Data Presentation: Sample Kinase Panel "Heat Map"

| Kinase Target | Kinase Family | % Inhibition @ 10 µM |

| EGFR | Tyrosine Kinase | 92.1% |

| VEGFR2 | Tyrosine Kinase | 88.5% |

| CDK2 | Ser/Thr Kinase | 15.3% |

| SRC | Tyrosine Kinase | 45.7% |

| PLK1 | Ser/Thr Kinase | 8.2% |

Antimicrobial Activity Screen

Expertise & Rationale: Pyrimidine derivatives have a long history as antimicrobial agents, acting through various mechanisms, including inhibition of essential metabolic enzymes.[1][17] A basic screen for antibacterial and antifungal activity is a low-cost, high-value initial assessment. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution for MIC Determination

-

Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Sample MIC Profile

| Organism | Gram Type | MIC (µg/mL) |

| S. aureus | Gram-positive | > 128 |

| E. coli | Gram-negative | > 128 |

| C. albicans | Fungal | 64 |

Section 3: Phase 2 - Confirming Hits and Eliminating Artifacts

A "hit" from a primary screen is not a validated result; it is a starting point. Primary screens, especially fluorescence-based ones, are prone to false positives caused by compound interference.[10][11] The goal of secondary screening is to confirm the activity using an independent technology (an orthogonal assay) and to establish a clear dose-response relationship.

Workflow for a Kinase Hit

Expertise & Rationale: If the primary screen identified a kinase hit (e.g., >80% inhibition of EGFR), the first step is to confirm this interaction and determine its potency (IC₅₀). The second, crucial step is to verify that the compound inhibits the kinase in a cellular context, which confirms cell permeability and target engagement in a more physiologically relevant environment.

Caption: EGFR signaling pathway and the site of action for our inhibitor.

Protocol: Western Blot for Pathway Analysis

-

Lysate Preparation: Treat cells and stimulate with EGF as described in the cellular target engagement protocol (3.1). After treatment, lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands. Densitometry analysis is used to quantify the changes in protein phosphorylation. A successful inhibitor will show a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK levels without affecting the total protein levels.

Section 5: Synthesis, Interpretation, and Future Directions

The culmination of this screening cascade provides a multi-faceted biological profile of this compound.

-

Scenario 1: A Selective Kinase Inhibitor. The compound shows low micromolar IC₅₀ against A549 and MCF-7 cells, but is non-toxic to normal fibroblasts. The kinase screen reveals potent inhibition of EGFR (biochemical IC₅₀ = 90 nM). This is confirmed in cells (cellular IC₅₀ = 250 nM), and Western blotting shows a dose-dependent reduction in p-AKT and p-ERK. The compound has no significant antimicrobial activity.

-

Next Steps: Initiate a structure-activity relationship (SAR) campaign to improve potency and selectivity. Conduct early ADME (absorption, distribution, metabolism, excretion) profiling.

-

Scenario 2: A Non-Selective Cytotoxic Agent. The compound is potently cytotoxic against all cell lines, including normal fibroblasts (all IC₅₀ < 5 µM). The kinase screen is negative. Apoptosis assays show a rapid induction of necrosis.

-

Next Steps: Deprioritize this scaffold for further development unless a specific, non-oncology application for general cytotoxicity is desired.

-

Scenario 3: A Specific Antifungal Agent. The compound shows no cytotoxicity and no kinase activity. However, it displays a potent MIC of 2 µg/mL against C. albicans and is inactive against bacteria.

-

Next Steps: Confirm the MIC with additional fungal strains. Initiate mechanism-of-action studies relevant to fungal biology (e.g., ergosterol synthesis inhibition).

This logical, evidence-based progression ensures that research efforts are focused on the most promising avenues, transforming a simple starting molecule into a well-characterized lead candidate with a clear path toward preclinical development.

References

-

Shelar U. B, K. N. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33-40. [Link]

-

Gao, C., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. [Link]

-

Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

-

Kauthale, S. S., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

-

Struga, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

-

Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Wikipedia. (2023). High-throughput screening. [Link]

-

Metherell, C., et al. (2019). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 62(20), 8965-8984. [Link]

-

Fluxergy. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

-

Technology Networks. (2022). High-Throughput Screening Methods for Drug Discovery. [Link]

-

Sharma, M. C., et al. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 282-287. [Link]

-

Shelar U. B, et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research. [Link]

-

El-Malah, A. A., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 28(20), 7083. [Link]

-

International Journal of Research and Publication and Reviews. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]

-

Dimova, V., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1007-1017. [Link]

-

Struga, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12211. [Link]

-

Alfa Cytology. (2024). In Vitro Cytotoxicity Assay. [Link]

-

ResearchGate. (2022). Antibacterial activity of pyrimidine derivatives. [Link]

-

El-Naggar, A. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

-

Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6848-6873. [Link]

-

Sygnature Discovery. (2023). How to Develop a Successful in vitro Screening Strategy. [Link]

-

Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

-

Al-Abdullah, E. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 19(21), 6364-6371. [Link]

-

ResearchGate. (2020). Pyrimidine derivatives as anticancer agents. [Link]

-

Wang, S., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Sygnature Discovery. (2023). Screening Cascade Development Services. [Link]

-

Bäckström, A., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

-

Morton, M. (2016). Lead generation in drug discovery and development. YouTube. [Link]

-

Zawadzka, K., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

-

Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(7), 811-824. [Link]

-

Yancheva, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]

-

Kumar, D., et al. (2016). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3653. [Link]

-

Yancheva, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

Kumar, G., et al. (2021). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 64(13), 9187-9206. [Link]

-

Zhang, C., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 3, 21. [Link]

-

Eldehna, W. M., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

-

Eldehna, W. M., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

-

Al-Ostath, R. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6828. [Link]

-

Chung, Y.-M., et al. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 27(24), 4109-4126. [Link]

Sources

- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 3. ijrpr.com [ijrpr.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. international-biopharma.com [international-biopharma.com]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 14. kosheeka.com [kosheeka.com]

- 15. researchgate.net [researchgate.net]

- 16. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 6-aminopyrimidine-4-carboxylate: A Technical Guide to Target Identification and Validation

Introduction: The Pyrimidine Scaffold as a Foundation for Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold" for the development of novel drugs. Within this vast chemical space, Methyl 6-aminopyrimidine-4-carboxylate emerges as a key starting material—a versatile building block poised for the synthesis of more complex and potent derivatives. While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds, particularly in the realm of oncology. This guide will provide an in-depth exploration of the potential therapeutic targets for derivatives of this compound, with a primary focus on the well-established role of pyrimidines as protein kinase inhibitors. We will delve into the scientific rationale behind targeting these enzymes, present experimental workflows for target validation, and offer insights into the design of future therapeutic agents.

Part 1: Protein Kinases - The Predominant Target Class for Pyrimidine Derivatives

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[2][3] This is largely attributed to its ability to mimic the purine core of ATP, the natural substrate for kinases, allowing for competitive binding at the enzyme's active site.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC), leading to uncontrolled tumor growth.[4] Consequently, EGFR has become a well-validated therapeutic target. Numerous pyrimidine-based EGFR inhibitors have been developed, with some achieving clinical success.[4] The 4-aminopyrimidine core, a key feature of our lead compound, is a common structural motif in many of these inhibitors.

Experimental Workflow for EGFR Target Validation:

A systematic approach is crucial to validate EGFR as a target for novel this compound derivatives.

Caption: Workflow for EGFR target validation of novel compounds.

Step-by-Step Methodology:

-

Compound Synthesis: A library of derivatives of this compound should be synthesized to explore the structure-activity relationship (SAR). Modifications can be made at the amino and carboxylate positions to enhance binding affinity and selectivity.

-

In vitro Kinase Assay: The synthesized compounds should be screened against purified EGFR kinase domain using a robust biochemical assay such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP). This will determine the half-maximal inhibitory concentration (IC50) and provide a direct measure of the compound's potency against the target.

-

Cell-Based Proliferation Assays: The antiproliferative activity of the compounds should be evaluated in cancer cell lines known to be dependent on EGFR signaling, such as A549 (NSCLC) or NCI-H1975 (which harbors the T790M resistance mutation). The MTT or MTS assay is a standard colorimetric method for assessing cell viability.

-

Target Engagement and Pathway Analysis: To confirm that the observed antiproliferative effects are due to EGFR inhibition, Western blot analysis should be performed. This will allow for the detection of changes in the phosphorylation status of EGFR and its downstream signaling proteins like Akt and ERK. A reduction in phosphorylation would indicate successful target engagement in a cellular context.

-

In vivo Efficacy Studies: Promising lead compounds should be evaluated in preclinical animal models, such as xenograft mouse models implanted with EGFR-dependent human tumors. This will provide crucial data on the compound's efficacy, pharmacokinetics, and toxicity in a living organism.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases

Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis.[5] Inhibition of VEGFR signaling can starve tumors of their blood supply, leading to growth arrest and regression. Several pyrimidine-based multi-kinase inhibitors that target VEGFRs have been approved for cancer therapy.

Experimental Workflow for VEGFR Target Validation:

The validation workflow for VEGFR is similar to that of EGFR, with specific assays tailored to angiogenesis.

Caption: Workflow for VEGFR target validation of novel compounds.

Step-by-Step Methodology:

-

Compound Synthesis: As with EGFR, a focused library of this compound derivatives should be synthesized.

-

In vitro Kinase Assay: The primary target for anti-angiogenic kinase inhibitors is VEGFR-2. The IC50 of the synthesized compounds against VEGFR-2 should be determined.

-

Endothelial Cell-Based Assays: The functional effects of the compounds on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), should be assessed. Key assays include:

-

Proliferation Assay: To determine the effect on endothelial cell growth.

-

Migration (Wound Healing) Assay: To assess the inhibition of cell motility.

-

Tube Formation Assay: To evaluate the ability of compounds to disrupt the formation of capillary-like structures in vitro.

-

-

Target Engagement in Cells: Western blot analysis of HUVECs treated with the compounds can confirm the inhibition of VEGFR-2 phosphorylation.

-

In vivo Angiogenesis Models: The Matrigel plug assay in mice is a common in vivo model to assess the formation of new blood vessels. A reduction in vascularization of the Matrigel plug in the presence of the test compound indicates anti-angiogenic activity.

-

Tumor Xenograft Studies: The ultimate test of an anti-angiogenic agent is its ability to inhibit tumor growth in vivo. Tumor xenograft models will allow for the assessment of both direct anti-tumor effects and indirect effects through the inhibition of angiogenesis.

Aurora Kinases

Scientific Rationale: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is frequently observed in various cancers and is associated with chromosomal instability and aneuploidy.[6] Aurora kinase A inhibitors, in particular, have shown promise in preclinical and clinical studies. The pyrimidine scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.[6]

Experimental Workflow for Aurora Kinase Target Validation:

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of Methyl 6-aminopyrimidine-4-carboxylate: A Technical Guide

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] This technical guide provides a comprehensive, step-by-step workflow for the computational evaluation of Methyl 6-aminopyrimidine-4-carboxylate (M6AC), a heterocyclic compound with potential pharmacological relevance. We detail a complete pipeline from target identification and validation to molecular docking, post-simulation analysis, and pharmacokinetic profiling. By leveraging established bioinformatics tools and databases, this document serves as a practical manual for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize the interaction of small molecules with biological targets. The protocols herein are designed to be reproducible, emphasizing the rationale behind each step to ensure scientific rigor and trustworthiness in the generated results.

Introduction

This compound (M6AC) is a pyrimidine derivative, a class of heterocyclic compounds that form the structural core of nucleic acids and are found in numerous clinically significant drugs. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities, including antimicrobial, antiviral, and anticancer effects. The specific therapeutic potential of M6AC, however, remains to be fully elucidated.

In silico drug design, which uses computational methods to analyze and predict drug-target interactions, offers a rapid and cost-effective strategy to explore the pharmacological profile of compounds like M6AC.[1] Molecular docking, a cornerstone of this approach, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[2][3] This process not only helps in identifying potential drug candidates from large compound libraries but also provides critical insights into the molecular basis of their activity, guiding further lead optimization.[1][4]

This guide presents a hypothetical, yet scientifically grounded, case study to investigate M6AC's potential as an inhibitor of human Dihydrofolate Reductase (DHFR), a well-validated therapeutic target.[5]

Part I: Target Identification and Rationale

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized target.

1.1. Rationale for Selecting Dihydrofolate Reductase (DHFR)